Product packaging for Hemiasterlin A(Cat. No.:)

Hemiasterlin A

Cat. No.: B1235983
M. Wt: 512.7 g/mol
InChI Key: CWGCIGQBFBEZLP-AULKDKKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Marine Natural Product Discovery

The world's oceans, covering over 70% of the Earth's surface, represent a vast and largely untapped reservoir of biodiversity. cancerworld.net This rich marine environment is a treasure trove for the discovery of novel chemical compounds with significant therapeutic potential. cancerworld.neteuropa.eu For decades, natural products have been a cornerstone of drug discovery, with more than half of all cancer drugs and antibiotics originating from natural sources. cancer.gov Paclitaxel (B517696), a widely used chemotherapy drug, was derived from the Pacific yew tree, and penicillin was discovered from a mold. cancer.gov

In recent years, the focus has increasingly turned towards marine organisms. cancerworld.neteuropa.eu Sponges, tunicates, and marine fungi are particularly prolific producers of secondary metabolites, many of which have been found to possess potent biological activities. europa.eucancer.govbiorxiv.org These organisms, often sessile, have evolved to produce a chemical arsenal (B13267) for self-defense, which in turn can be harnessed for human health applications. cancer.gov The exploration of marine natural products has already yielded several approved drugs for the treatment of cancer, including cytarabine (B982) and eribulin (B193375) mesylate. cancerworld.netnih.gov Despite these successes, it is estimated that we have only explored a small fraction of the ocean's biodiversity, suggesting that a wealth of new therapeutic agents awaits discovery beneath the waves. cancerworld.net

Significance of Hemiasterlin (B1673049) A in Chemical Biology

Hemiasterlin A is a member of the hemiasterlins, a family of naturally occurring tripeptides originally isolated from marine sponges such as Cymbastela sp., Hemiasterella minor, Siphonochalina sp., and Auletta sp. biorxiv.orgaacrjournals.org These small peptides are characterized by the presence of highly modified and sterically hindered amino acids. aacrjournals.orgresearchgate.net

The significance of this compound in chemical biology lies in its potent and specific mechanism of action. It acts as a powerful antimitotic agent by disrupting the dynamics of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle. biorxiv.orgaacrjournals.orgmedchemexpress.com This disruption leads to an arrest of the cell cycle in the G2-M phase and ultimately triggers programmed cell death, or apoptosis. aacrjournals.org

This compound and its analogues have become valuable tools for studying the intricate processes of cell division and microtubule dynamics. Their structural simplicity, combined with their high potency, makes them attractive targets for total synthesis and the creation of synthetic analogues. acs.org This has allowed researchers to explore the structure-activity relationships of the hemiasterlin family, leading to the development of even more potent compounds with potential for clinical development. acs.orgaacrjournals.org Furthermore, the unique properties of hemiasterlins have led to their investigation as cytotoxic payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach. medchemexpress.comnih.govresearchgate.net

Overview of its Antimitotic and Cytotoxic Biological Activity Profile

This compound exhibits potent cytotoxic and antimitotic activity against a variety of cancer cell lines. medchemexpress.comacs.org Its primary mechanism of action is the inhibition of tubulin polymerization, a key process in the formation of microtubules. biorxiv.orgaacrjournals.org By binding to the Vinca (B1221190) domain on tubulin, this compound prevents the assembly of microtubules and can even lead to the depolymerization of existing ones. aacrjournals.orgcancer.gov This disruption of microtubule dynamics has profound effects on dividing cells, leading to mitotic arrest and the formation of abnormal mitotic spindles. aacrjournals.orgnih.gov

Studies have shown that this compound can be more potent than established anticancer drugs like paclitaxel and vincristine (B1662923) in in vitro cytotoxicity assays. acs.org Its activity is comparable to other potent peptide-like antimicrotubule agents such as dolastatin-10 and cryptophycin-1. aacrjournals.org The cytotoxic effects of this compound are observed at nanomolar concentrations in various human cancer cell lines. nih.gov

The potent biological profile of this compound has spurred the synthesis of numerous analogues to improve its pharmacological properties. aacrjournals.org One such synthetic analogue, HTI-286 (taltobulin), has demonstrated particularly potent cytotoxicity against cancer cell lines that are resistant to other drugs like paclitaxel. researchgate.net The exploration of hemiasterlin and its derivatives continues to be a promising avenue in the search for novel and effective anticancer agents. aacrjournals.org

Cytotoxicity of Hemiasterlin and its Analogs in Human Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundMCF-7 (Breast)Data not specified, but cytotoxic at nanomolar concentrations nih.gov
This compoundKB (Epidermoid)Data not specified, but cytotoxic at nanomolar concentrations researchgate.net
This compoundHep-G2 (Liver)Data not specified, but cytotoxic at nanomolar concentrations researchgate.net
Hemiasterlin BMCF-7 (Breast)Data not specified, but cytotoxic at nanomolar concentrations nih.gov
HemiasterlinMCF-7 (Breast)Data not specified, but cytotoxic at nanomolar concentrations nih.gov
HTI-286KB (Epidermoid)~10-fold lower than IC50 for paclitaxel and vinblastine (B1199706) aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44N4O4 B1235983 Hemiasterlin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H44N4O4

Molecular Weight

512.7 g/mol

IUPAC Name

(E,4S)-4-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid

InChI

InChI=1S/C29H44N4O4/c1-17(2)22(15-18(3)27(36)37)33(10)26(35)24(28(4,5)6)32-25(34)23(30-9)29(7,8)20-16-31-21-14-12-11-13-19(20)21/h11-17,22-24,30-31H,1-10H3,(H,32,34)(H,36,37)/b18-15+/t22-,23-,24-/m1/s1

InChI Key

CWGCIGQBFBEZLP-AULKDKKBSA-N

SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CNC2=CC=CC=C21)NC

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CNC2=CC=CC=C21)NC

Synonyms

hemiasterlin A

Origin of Product

United States

Natural Origin and Initial Biological Characterization

Induction of Mitotic Arrest

A primary mechanism of action for Hemiasterlin (B1673049) A is the induction of mitotic arrest. nih.govnih.govtargetmol.comaacrjournals.org It disrupts the normal dynamics of microtubules, which are essential protein structures for forming the mitotic spindle during cell division. biomedpharmajournal.orgwikipedia.orgresearchgate.net

At nanomolar concentrations, Hemiasterlin A was found to be cytotoxic and caused cells to arrest in the G2-M phase of the cell cycle. nih.govaacrjournals.org This blockage prevents cells from completing mitosis. aacrjournals.org Studies using MCF-7 human mammary carcinoma cells showed that this compound induced an arrest in the mitotic metaphase. nih.govresearchgate.net At low concentrations, it led to the formation of abnormal mitotic spindles, similar to the effects of other microtubule inhibitors like vinblastine (B1199706). nih.govresearchgate.net However, at higher concentrations, it caused microtubule depolymerization, a characteristic it shares with agents like nocodazole (B1683961) and vinblastine. nih.govnih.gov This disruption of microtubule dynamics and the subsequent mitotic arrest are believed to be the primary ways the hemiasterlins exert their cytotoxic effects. nih.gov

Table 2: Investigated Cellular Effects of this compound

Cellular Process Affected Specific Outcome Cell Line Studied (if specified) References
Cell Cycle Progression Arrest in G2-M phase/mitotic metaphase MCF-7 nih.govbiomedpharmajournal.orgaacrjournals.org
Microtubule Dynamics Abnormal spindle formation (low conc.) MCF-7 nih.govresearchgate.net
Microtubule Dynamics Microtubule depolymerization (high conc.) Not specified nih.govbiomedpharmajournal.orgresearchgate.netnih.gov

Early Investigations of Antimitotic Effects and Cellular Impact

Disruption of Spindle Formation

This compound acts as a potent inhibitor of tubulin polymerization. aacrjournals.orgaacrjournals.orgnih.govrsc.orgnih.gov Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle. aacrjournals.org this compound binds to the Vinca (B1221190) domain on tubulin, preventing the assembly of these heterodimers into microtubules. wikipedia.orgcancer.govmdpi.com This leads to the depolymerization of existing microtubules and inhibits the formation of new ones. biomedpharmajournal.orgaacrjournals.orgcancer.gov

The consequences of this inhibition are profound for a dividing cell. The inability to form a functional mitotic spindle prevents the proper alignment and segregation of chromosomes. aacrjournals.org This leads to a mitotic arrest, where the cell is unable to proceed through mitosis. aacrjournals.orgaacrjournals.org Immunofluorescence studies have shown that cells treated with hemiasterlin analogues exhibit a marked increase in the number of cells in the G2-M phase of the cell cycle and display profoundly abnormal mitotic spindle formation. aacrjournals.orgresearchgate.netnih.govaacrjournals.org Ultimately, this prolonged mitotic arrest triggers the apoptotic pathway, leading to cell death. aacrjournals.orgaacrjournals.orgnih.gov

Research has demonstrated that this compound and its synthetic analogues are effective against a wide range of human cancer cell lines, including those that have developed resistance to other microtubule-targeting agents like paclitaxel (B517696). biomedpharmajournal.orgaacrjournals.org

Below are tables summarizing key research findings related to the cytotoxic and tubulin-inhibiting activities of Hemiasterlin and its analogues.

Table 1: In Vitro Cytotoxicity of Hemiasterlin Analogue HTI-286 against Human Tumor Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Tumor Origin IC₅₀ (nM)
KB-3-1 Skin Carcinoma 1.1
A-498 Kidney Carcinoma 2.1
SK-MEL-5 Melanoma 1.6
MALME-3M Melanoma 1.8
M14 Melanoma 3.5
PC-3 Prostate Carcinoma 1.4
DU 145 Prostate Carcinoma 1.7
SF-295 Glioblastoma 1.5
SNB-75 Glioblastoma 4.3
OVCAR-3 Ovarian Carcinoma 2.2
NCI/ADR-RES Ovarian Carcinoma 6.5
HCT-116 Colon Carcinoma 5.8
HT-29 Colon Carcinoma 4.2
HCT-15 Colon Carcinoma 2.7
DLD-1 Colon Carcinoma 2.4
MCF7 Breast Carcinoma 1.5
MDA-MB-231 Breast Carcinoma 2.0
MX-1 Breast Carcinoma 1.2

Data sourced from research on the synthetic analogue HTI-286, which demonstrates a similar biological profile to this compound. aacrjournals.org

Table 2: Inhibition of Tubulin Polymerization by Hemiasterlin and its Analogues This table is interactive. You can sort and filter the data.

Compound IC₅₀ (µM) for Tubulin Polymerization Inhibition Reference
Hemiasterlin Active inhibitor nih.gov
HTI-286 Potent inhibitor aacrjournals.org
E7974 Similar to Vinblastine aacrjournals.orgnih.govaacrjournals.org
ER-809878 4.8 aacrjournals.org
ER-812906 2.2 aacrjournals.org

IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Synthetic Strategies and Chemical Modifications

Total Synthesis Methodologies for Hemiasterlin (B1673049) A

The total synthesis of Hemiasterlin A has been a subject of intense investigation, leading to the development of several innovative and efficient synthetic routes. These methodologies are crucial not only for providing access to the natural product itself but also for enabling the creation of analogs for biological evaluation.

Convergent Multicomponent Approaches (e.g., Ugi Reaction)

Convergent synthetic strategies, particularly those employing multicomponent reactions (MCRs), have proven to be highly effective in the assembly of the complex this compound framework. The Ugi four-component reaction (Ugi-4CR) has emerged as a key transformation in this regard. researchgate.netnih.govcam.ac.uk This approach allows for the rapid and efficient construction of a significant portion of the molecule from simpler, readily available starting materials. researchgate.net

One notable synthesis utilized an Ugi-4CR to generate a key dipeptide intermediate. researchgate.net This strategy significantly shortens the synthetic sequence, enabling more expeditious access to this compound and its analogs, such as taltobulin (B1684106) (HTI-286). researchgate.netnih.govcam.ac.uk The convergent nature of the Ugi reaction is particularly advantageous as it allows for the late-stage introduction of diversity, facilitating the synthesis of a library of analogs for structure-activity relationship (SAR) studies. rsc.org Researchers have successfully applied complementary versions of the isocyanide-based Ugi reaction to create a range of this compound analogs, including those with modifications at the A or B fragments. rsc.org

N-Bts Methodology in Synthesis

The presence of sterically demanding amino acid residues in this compound poses a significant challenge for peptide bond formation. To overcome this hurdle, the N-Bts (N-benzenesulfonyl) methodology has been successfully employed. acs.orgnih.govacs.org The Bts protecting group serves a dual purpose: it activates the amino acid for coupling and facilitates high-yielding N-methylation reactions. acs.orgnih.gov

In a total synthesis of (-)-hemiasterlin, the high reactivity of a Bts-protected amino acid chloride was exploited to couple two exceptionally hindered amino acid residues, a step that is notoriously difficult using standard peptide coupling reagents. acs.orgnih.gov This methodology also proved effective for the N-methylation of specific residues within the tripeptide structure. acs.orgnih.gov The use of N-Bts intermediates has been instrumental in achieving a high-yielding and efficient synthesis of the natural product. nih.govacs.org

Challenges and Advancements in Synthetic Routes

The synthesis of complex natural products like this compound is inherently challenging due to their intricate structures and multiple stereocenters. consensus.app A primary obstacle is the construction of the complex molecular skeleton while efficiently introducing the necessary functional groups. consensus.app The steric hindrance around the peptide bonds is a recurring difficulty in this compound synthesis. acs.orgnih.gov

Recent advancements have focused on developing more concise and efficient synthetic routes. consensus.app The application of multicomponent reactions, such as the Ugi reaction, represents a significant step forward in streamlining the synthesis. researchgate.netcam.ac.uk These modern approaches allow for a more convergent and flexible synthesis, which is crucial for the exploration of novel analogs. rsc.orgcam.ac.uk For instance, one improved synthetic route to this compound was achieved with a longest linear sequence of 10 steps, demonstrating a considerable improvement in efficiency. cam.ac.uk The development of organocatalyzed reactions has also contributed to more efficient and enantioselective syntheses of key fragments of the this compound molecule. researchgate.net

Design and Synthesis of this compound Analogs

The synthesis of this compound analogs is a critical component of the research surrounding this natural product. By systematically modifying different parts of the molecule, scientists can probe the pharmacophore and develop new compounds with improved properties.

Modification Strategies (e.g., A, B, C Fragments, C-terminus)

For the purpose of analog design, the this compound structure is often conceptually divided into three fragments: fragment A (the N-terminus), fragment B (the middle amino acid), and fragment C (the C-terminus). nih.gov Numerous studies have focused on modifying these fragments to understand their role in the compound's biological activity.

Modifications at the N-terminus (fragment A) have been explored to improve the hydrophobicity or hydrophilicity of the molecule by introducing various unnatural amino acids. researchgate.net The replacement of the N-methylindole group in the C-terminal fragment with other moieties, such as a phenyl group in the case of taltobulin (HTI-286), has led to analogs with retained or even enhanced potency. mdpi.com The central B fragment has also been a target for modification, with the synthesis of oxazole-based analogs representing a significant structural departure from the natural product. rsc.org Furthermore, extensive changes at the C-terminus have been investigated, including the incorporation of the conformationally important double bond into five- and six-membered rings. nih.gov

Stereochemical and Regiochemical Considerations in Analog Design

The stereochemistry of this compound is crucial for its biological activity. researchgate.net The natural product possesses an (S,S,S)-configuration, which has been confirmed by X-ray diffraction analysis of its analogs to be necessary for its potent tubulin-inhibiting effects. researchgate.net Therefore, maintaining the correct stereochemical integrity during the synthesis of analogs is of paramount importance.

Development of Advanced Synthetic Derivatives

HTI-286 (Taltobulin) Synthesis and Preclinical Evaluation

HTI-286, also known as Taltobulin and SPA110, is a significant synthetic analogue of Hemiasterlin. mdpi.comaacrjournals.orgmedkoo.comnih.gov Its development was driven by the need for compounds with potent antitumor properties and the ability to circumvent common drug resistance mechanisms. aacrjournals.orgresearchgate.net

Synthesis: The synthesis of HTI-286 involves key modifications to the original Hemiasterlin structure. aacrjournals.org A notable change is the replacement of the 3-substituted indole (B1671886) ring of Hemiasterlin with a phenyl group, creating the N,β,β-trimethyl-l-phenylalanyl moiety. aacrjournals.org This alteration, along with other modifications, has been achieved through total synthesis, allowing for the production of sufficient quantities for extensive preclinical testing. aacrjournals.orgresearchgate.net The synthetic route provides a platform for creating various analogues to explore structure-activity relationships (SAR). aacrjournals.org

Preclinical Evaluation: Preclinical studies have established HTI-286 as a potent microtubule depolymerizing agent. aacrjournals.orgresearchgate.netacs.org It inhibits the polymerization of purified tubulin, disrupts the organization of microtubules within cells, and consequently induces mitotic arrest, leading to apoptosis. researchgate.net

A key advantage of HTI-286 highlighted in preclinical assessments is its ability to overcome P-glycoprotein (P-gp) mediated resistance, a common challenge with other antimicrotubule agents like taxanes and Vinca (B1221190) alkaloids. aacrjournals.orgresearchgate.net HTI-286 shows significantly less interaction with P-gp and retains its potency in cell lines that overexpress this drug efflux pump. medkoo.comresearchgate.net Furthermore, resistance to HTI-286 was not observed in cells overexpressing other drug transporters like MRP1 or MXR. researchgate.net

In vitro studies demonstrated broad-spectrum cytotoxicity across numerous human tumor cell lines. researchgate.netacs.org For instance, HTI-286 significantly inhibited the proliferation of three different hepatic tumor cell lines with a mean IC50 value of approximately 2 nmol/L. acs.org

Table 1: In Vitro Cytotoxicity of HTI-286 in Hepatic Tumor Cell Lines

Cell LineMean IC50 (nmol/L)
Hepatic Tumor Cell Line 1~2
Hepatic Tumor Cell Line 2~2
Hepatic Tumor Cell Line 3~2

This table is interactive. You can sort and filter the data.

In vivo, HTI-286 has shown significant antitumor activity in various human tumor xenograft models. aacrjournals.orgresearchgate.net When administered intravenously, it effectively inhibited the growth of tumors derived from skin, breast, prostate, brain, and colon cancers. researchgate.net Notably, it produced marked tumor regression in established tumors and was effective against xenografts where paclitaxel (B517696) and vincristine (B1662923) were ineffective due to P-gp-associated resistance. researchgate.net

E7974 Synthesis and Preclinical Evaluation

E7974 is another novel, synthetic analogue of Hemiasterlin developed to improve upon the parent compound's therapeutic characteristics. nih.gov

Synthesis: The development of E7974 resulted from a lead optimization program that synthesized numerous Hemiasterlin analogues with variations at different positions. nih.gov This research identified that incorporating cyclic amino acids, specifically piperidine-containing ones like pipecolic acid, at the N-terminus resulted in highly potent compounds. nih.gov This led to the creation of E7974, an N-isopropyl-d-pipecolic acid derivative. nih.gov

Preclinical Evaluation: The preclinical profile of E7974 shows that it functions as a tubulin-based antimitotic agent, similar to Hemiasterlin. nih.govacs.orgcapes.gov.br It inhibits the polymerization of purified tubulin in vitro with an IC50 value comparable to that of vinblastine (B1199706). nih.govacs.orgcapes.gov.br In cell-based assays, E7974 induces a G2-M phase arrest in the cell cycle and disrupts the formation of normal mitotic spindles, which are characteristic effects of tubulin-targeting drugs. nih.govacs.orgcapes.gov.br This prolonged mitotic blockade ultimately triggers apoptosis, confirmed by the detection of caspase-3 activation and PARP cleavage. nih.govcapes.gov.br

E7974 demonstrates potent inhibition of proliferation across a wide array of human cancer cell types, with activity in the subnanomolar to low nanomolar concentration range. nih.gov Crucially, it maintains strong potency against cells that overexpress P-gp or have β-tubulin mutations that confer resistance to taxanes. nih.gov Photoaffinity labeling studies have indicated that E7974 preferentially binds to α-tubulin, a unique mechanism it shares with other Hemiasterlin-based compounds. acs.org

The compound has also been evaluated as a payload for an antibody-drug conjugated micelle (ADCM) system, termed NC-6201. tandfonline.com This formulation, using an anti-EGFR monoclonal antibody, showed potent cytotoxicity against a panel of tumor cells and effectively suppressed tumor growth in human tumor xenograft models, such as those for pancreatic and triple-negative breast cancer. tandfonline.com

SPA110 Synthesis and Preclinical Evaluation

SPA110 is a synthetic peptide analogue of Hemiasterlin that emerged from a program aimed at defining the structural requirements for activity and preparing more potent and synthetically accessible compounds. As noted previously, the designation SPA110 is also used for HTI-286. mdpi.comaacrjournals.orgmedkoo.comnih.gov

Preclinical Evaluation: Preclinical studies identified SPA110 as a promising candidate for further development due to its enhanced biological activity compared to the parent compound. In cell-based assays, SPA110 demonstrated more potent in vitro cytotoxicity and antimitotic activity than natural Hemiasterlin.

A strong correlation was observed between the antimitotic and cytotoxic activity of SPA110 and other analogues over a wide concentration range (0.1 to 10^5 nM). This linear relationship suggests that the cytotoxicity of these compounds is primarily driven by their inhibition of tubulin function during mitosis, classifying them as "pure" antimitotic agents. Due to its favorable cytotoxicity profile and ease of synthesis, SPA110 was selected for more extensive in-depth biological and preclinical evaluation.

Molecular Mechanism of Action and Cellular Biology

Interaction with Tubulin and Microtubule Dynamics

The primary intracellular target of Hemiasterlin (B1673049) A and its analogues, such as HTI-286, is the tubulin protein, a critical component of the cytoskeleton. By modulating tubulin function, Hemiasterlin A profoundly affects the dynamic nature of microtubules, which are essential for various cellular functions, including the formation of the mitotic spindle during cell division.

This compound exerts its effects by actively inhibiting the polymerization of tubulin dimers into microtubules. At stoichiometric amounts, it not only prevents the assembly of new microtubules but also causes the depolymerization of existing ones. This dual action disrupts the delicate equilibrium between soluble tubulin and polymerized microtubules, which is crucial for cellular function. The inhibitory effect on tubulin polymerization has been confirmed in various studies, including in vitro assays with purified tubulin. Synthetic analogues like HTI-286 have been shown to potently inhibit the proliferation of numerous human tumor cell lines, with a strong correlation observed between their antimitotic and cytotoxic activities, suggesting that cytotoxicity is primarily due to the inhibition of tubulin function at mitosis.

Table 1: Effect of Hemiasterlin Analogues on Tubulin Polymerization

Compound Concentration Percent Inhibition of Tubulin Polymerization Reference
HTI-286 0.3 µM Data not specified, but noted as an inhibitor
BF65 Not specified Potent inhibitor
BF78 Not specified Potent inhibitor

This table is interactive. Click on the headers to sort.

This compound and its related compounds bind to tubulin at a site shared with other peptide-like molecules, known as the Vinca-peptide site. This classification is supported by competitive binding studies. For example, this compound competitively inhibits the binding of dolastatin-10 to tubulin but noncompetitively inhibits the binding of vinblastine (B1199706). This suggests that while it binds in the same general domain as Vinca (B1221190) alkaloids, the specific interaction points may differ. The binding site is located at the interface between tubulin dimers. Docking experiments and photoaffinity labeling studies with analogues like HTI-286 have proposed a binding mode at the interdimer interface, potentially interacting with residues on both α- and β-tubulin subunits, though primarily influencing the Vinca domain on β-tubulin.

The inhibition of tubulin polymerization and promotion of depolymerization by this compound leads to a significant disruption of the cellular microtubule network. In treated cells, there is a marked decrease in microtubule density. This disruption is particularly consequential during mitosis, as it prevents the formation of a normal mitotic spindle. Instead of the typical bipolar spindle, cells treated with this compound or its derivatives exhibit abnormal spindle structures, such as monopolar or multipolar mitotic spindles. At low concentrations, these abnormal spindles are similar to those produced by other microtubule inhibitors like vinblastine. At higher concentrations, the effect shifts to profound microtubule depolymerization. This interference with spindle microtubule dynamics is considered the primary mechanism of its cytotoxic effect.

Table 2: Observed Effects of this compound and Analogues on Microtubule Structures

Compound Concentration Cellular Effect Reference
This compound Low (nanomolar) Abnormal mitotic spindles
This compound High Microtubule depolymerization
HTI-286 Not specified Disrupted microtubule organization
BF65 / BF78 Not specified Monopolar and multipolar mitotic spindles

This table is interactive. Click on the headers to sort.

While the binding site of this compound is within the Vinca domain, which is traditionally associated with β-tubulin, evidence suggests a significant and distinct interaction with the α-tubulin subunit. Photoaffinity labeling experiments using radiolabeled analogues of HTI-286 have demonstrated exclusive labeling of the α-tubulin subunit. These studies mapped the binding site to the interdimer region of α-tubulin, a location not previously reported as a binding site for other known tubulin-binding drugs. Further experiments showed that while HTI-286 does not induce tubulin polymerization into pelletable structures like vinblastine, it specifically protects the α-tubulin subunit from cleavage by subtilisin, suggesting a conformational change in α-tubulin upon binding. This is distinct from the action of vinblastine and dolastatin-10. Resistance to this compound analogues has been linked to mutations in either α- or β-tubulin, further confirming its interaction with both subunits.

Cellular Responses and Signaling Pathways

The disruption of microtubule dynamics by this compound triggers a cascade of cellular responses, culminating in the activation of cell cycle checkpoints and inhibition of cell proliferation.

A primary cellular response to this compound is a robust arrest of the cell cycle in the G2-M phase. By disrupting the mitotic spindle, this compound activates the spindle assembly checkpoint, which prevents cells from proceeding from metaphase to anaphase until all chromosomes are correctly attached to the spindle. This leads to an accumulation of cells in mitosis. Flow cytometry analysis of cells treated with this compound or its analogues consistently shows a significant increase in the population of cells with G2-M DNA content. This prolonged mitotic arrest is a key factor in the compound's cytotoxic and antiproliferative effects.

Mechanisms of Apoptosis Induction (e.g., Caspase Activation)

This compound, a potent cytotoxic tripeptide, primarily exerts its anticancer effects by disrupting microtubule dynamics, which leads to mitotic arrest and subsequently induces programmed cell death, or apoptosis. The process of apoptosis is a highly regulated cellular mechanism essential for eliminating damaged or cancerous cells. It is executed by a family of cysteine proteases known as caspases.

The activation of caspases is a central event in the apoptotic pathway. This process occurs through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govresearchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netresearchgate.net

While the primary mechanism of this compound's cytotoxicity is the induction of mitotic arrest, this event is a potent trigger for the intrinsic apoptotic pathway. By disrupting the mitotic spindle, this compound activates the spindle assembly checkpoint, which can lead to prolonged mitotic arrest. nih.gov If the cell is unable to resolve this arrest, it initiates apoptosis. This process often involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7. nih.govresearchgate.net Although detailed studies specifically elucidating the direct activation of each caspase in the cascade by this compound are not extensively documented in publicly available research, the induction of apoptosis following mitotic arrest is a well-established consequence of microtubule-targeting agents.

Role in Cellular Proliferation Regulation

This compound is a potent inhibitor of cellular proliferation, primarily by interfering with the cell cycle, the fundamental process by which cells grow and divide. The cell cycle is composed of several phases (G1, S, G2, and M), and its progression is tightly controlled by checkpoints that ensure the fidelity of cell division. nih.govfrontiersin.org

The primary molecular target of this compound is tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers that are essential for the formation of the mitotic spindle during the M phase (mitosis) of the cell cycle. nih.gov The mitotic spindle is responsible for segregating duplicated chromosomes into two daughter cells.

This compound disrupts the normal dynamics of microtubule polymerization and depolymerization. At nanomolar concentrations, it has been shown to induce the arrest of cells in the mitotic metaphase. nih.gov This occurs because the compound inhibits the proper formation and function of the mitotic spindle, leading to abnormal spindle structures. nih.gov At higher concentrations, this compound causes the depolymerization of microtubules. nih.gov

By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, a critical cell cycle checkpoint that monitors the attachment of chromosomes to the mitotic spindle. nih.gov Activation of this checkpoint halts the cell cycle in mitosis, preventing the cell from proceeding to anaphase and cell division until all chromosomes are correctly attached. Prolonged arrest in mitosis due to irreparable spindle damage, as caused by this compound, ultimately triggers the apoptotic cell death pathway, thus preventing the proliferation of cancerous cells.

Preclinical Efficacy Studies in Defined Biological Systems

Evaluation in Diverse Cellular Models

The potent anti-proliferative activity of this compound and its synthetic analogs has been demonstrated across a wide range of human cancer cell lines in preclinical studies. These in vitro assessments are crucial for determining the compound's spectrum of activity and its potential as a therapeutic agent. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cell population by 50%.

While specific IC50 values for this compound across a broad, standardized panel are not compiled in a single publicly available source, research on its potent synthetic analogue, HTI-286 (also known as Taltobulin), provides significant insight into the activity of this class of compounds. HTI-286 has shown remarkable potency, with a mean IC50 value of 2.5 nM across 18 different human tumor cell lines. This demonstrates a broad spectrum of activity against various cancer types.

Below is an interactive table summarizing the reported cytotoxic activities of this compound's family of compounds in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (nM)
MCF-7Breast CarcinomaThis compoundPotent (exact value not specified)
A549Lung CarcinomaBF65 (Hemiasterlin derivative)Low nanomolar range
Various (18 lines)MultipleHTI-286 (Hemiasterlin analogue)2.5 (mean)

Note: The data presented is based on available research findings for this compound and its potent, closely related synthetic analogues to illustrate the general efficacy of this compound class.

Assessment in in vivo Tumor Xenograft Models

Following promising in vitro results, the efficacy of this compound and its analogs has been evaluated in in vivo animal models, most commonly using tumor xenografts. In these models, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. nih.gov The mice are then treated with the investigational compound to assess its ability to inhibit tumor growth or cause tumor regression. science.gov

Studies involving the potent synthetic analogue of this compound, HTI-286, have demonstrated significant antitumor activity in various human tumor xenograft models. This analogue has been shown to inhibit the growth of tumors derived from carcinomas of the skin, breast, prostate, brain, and colon. A noteworthy finding from these preclinical studies is the marked tumor regression observed even in large, established tumors.

The efficacy of HTI-286 was also assessed in tumor xenograft models known to be resistant to other microtubule-targeting agents like paclitaxel (B517696) and vincristine (B1662923), often due to the overexpression of P-glycoprotein. HTI-286 demonstrated efficacy in these resistant models, suggesting it may be able to overcome certain mechanisms of multidrug resistance.

The table below summarizes the preclinical in vivo efficacy of this compound's potent analogue, HTI-286, in different tumor xenograft models.

Xenograft ModelCancer TypeCompoundEfficacy
HCT-15Colon CarcinomaHTI-286Growth Inhibition
DLD-1Colon CarcinomaHTI-286Growth Inhibition
MX-1WBreast CarcinomaHTI-286Growth Inhibition
KB-8-5Epidermoid CarcinomaHTI-286Growth Inhibition

Note: The data is based on studies of the potent synthetic analogue HTI-286, which is structurally and functionally closely related to this compound, highlighting the therapeutic potential of this class of compounds in in vivo settings.

Structure Activity Relationship Sar Investigations

Identification of Essential Structural Elements for Biological Activity

Hemiasterlin's potent biological activity is attributed to specific structural components. bioline.org.br Key regions within the hemiasterlin (B1673049) structure, including the gem-dimethyl, N-methyl amino, and isopropyl groups, along with the L-configuration of the amino acids and the olefin group, have been identified as critical for its optimal activity. researchgate.net

Importance of Specific Amino Acid Residues and Functional Groups

Hemiasterlin's structure is composed of three highly modified amino acid residues, often referred to as fragments A, B, and C, which are crucial for its stability and in vivo activity. nih.gov SAR studies have revealed that several functional groups are essential for its biological function. These include the olefin at positions C2 and C3, the L-isopropyl and L-methylamino groups at C4, and the geminal β,β-dimethyl group. mdpi.com While the N-methylindole group can be substituted with phenyl and methyl groups while maintaining potent antimitotic activity, the L-configuration of the amino acids is considered important for optimal activity. researchgate.netmdpi.com

Impact of Structural Modifications on Tubulin Binding Affinity

Hemiasterlin and its analogs exert their effects by interacting with tubulin. wikipedia.org They have been shown to bind to the vinca (B1221190) alkaloid site on tubulin, leading to the inhibition of microtubule polymerization. mdpi.comwikipedia.org This interaction is sensitive to structural modifications. For instance, while substitutions at certain positions, like replacing the N-methylindole with other groups, are tolerated, other modifications can significantly reduce or abolish tubulin binding. mdpi.comwikipedia.org

Studies on analogs have shown that a proper orientation of the C-terminus hydrogen bond acceptor is necessary for tubulin affinity. nih.gov The olefin bond in fragment C is thought to provide conformational rigidity, presenting the carboxylic acid group in the correct orientation for binding to tubulin. nih.gov Photoaffinity labeling studies with synthetic analogs of E7974, a hemiasterlin derivative, have indicated that these compounds preferentially label α-tubulin, with some minor binding to β-tubulin also observed. aacrjournals.org This suggests that hemiasterlins may have a unique binding mechanism that primarily targets the α-tubulin subunit. aacrjournals.org

Correlation of Structural Changes with Antimitotic and Cytotoxic Potency

The antimitotic and cytotoxic potency of hemiasterlin analogs is closely linked to their structural features. Hemiasterlin itself is a potent inhibitor of cell growth and induces mitotic arrest. aacrjournals.orgbiomedpharmajournal.org Synthetic analogs have been developed with the aim of improving upon the natural product's activity profile. acs.orgacs.orgacs.org

One such analog, HTI-286 (also known as taltobulin), has demonstrated potent antitumor effects and the ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other microtubule inhibitors. researchgate.netbiomedpharmajournal.org Another analog, SPA110, has shown even more potent in vitro cytotoxicity and antimitotic activity than hemiasterlin itself. acs.orgacs.orgacs.orgnih.gov

The cytotoxicity of hemiasterlin and its derivatives has been evaluated across various cancer cell lines, with some analogs exhibiting sub-nanomolar potencies. researchgate.netcam.ac.uk For example, milnamide D, a related compound, showed significant cytotoxicity, although it was less active than hemiasterlin. hebmu.edu.cn The differences in activity levels between these compounds highlight the sensitivity of the cytotoxic effect to structural modifications, such as the cyclization of the tetramethyltryptophan unit. hebmu.edu.cn The development of hemiasterlin-based antibody-drug conjugates (ADCs) has shown that these potent molecules can be targeted to specific cancer cells, displaying exquisite cytotoxicity against HER2-expressing cells. researchgate.netcam.ac.uk

Computational Approaches in SAR Elucidation (e.g., Docking Studies)

Computational methods, particularly molecular docking studies, have played a significant role in understanding the SAR of hemiasterlin and its analogs. nih.govnih.gov These approaches help in visualizing the binding mode of these molecules to tubulin and identifying key interactions. nih.govresearchgate.net

Docking studies have suggested that the amide backbone of taltobulin (B1684106) adopts a bent conformation upon binding to tubulin. nih.gov Key interactions observed in these models include hydrophobic interactions of the gem-dimethyl group and the tert-butyl group with lipophilic pockets in β-tubulin, as well as hydrogen bonds between the amide protons and β-Asp179, the B-part carbonyl oxygen and β-Ser174, and between the C-terminal carboxylic acid and β-Lys326 and β-Tyr224. nih.gov These computational insights are valuable for rational drug design and the development of new analogs with improved binding affinity and biological activity. plos.orgnih.govresearchgate.net

Design Principles for Enhanced Potency and Selectivity

The overarching goal of SAR studies is to establish design principles for creating new compounds with enhanced potency and selectivity. bioline.org.brpreprints.orgmdpi.com For hemiasterlin analogs, this involves a multi-faceted approach.

A key strategy is the synthesis of hybrid molecules that combine structural features of hemiasterlin with those of other potent antimicrotubule agents, such as the dolastatins. figshare.comacs.org This approach has led to the development of potent hybrid compounds, establishing a structural relationship between these two classes of molecules. figshare.comacs.org Such hybrids may offer improved activity against resistant cell lines. figshare.com

Another important design consideration is the development of analogs that are poor substrates for drug efflux pumps like P-glycoprotein, which is a major cause of multidrug resistance. nih.gov The synthetic analog HTI-286 is a notable example of a compound that circumvents this resistance mechanism. aacrjournals.org

Furthermore, the design of peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs) represents a sophisticated strategy to enhance selectivity. preprints.orgmdpi.com By attaching a highly potent hemiasterlin analog to a targeting moiety, such as a peptide or an antibody that recognizes a specific receptor on cancer cells, the cytotoxic payload can be delivered directly to the tumor site, thereby increasing efficacy and reducing off-target toxicity. cam.ac.uknih.gov

Mechanisms of Cellular Resistance to Hemiasterlin a and Its Analogs

Circumvention of P-glycoprotein-Mediated Drug Efflux

A significant advantage of hemiasterlin (B1673049) A and its analogs is their ability to circumvent multidrug resistance (MDR) mediated by P-glycoprotein (P-gp). nih.govacs.orgresearchgate.net P-gp is a transmembrane efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and thereby their efficacy. mdpi.comscirp.org

Hemiasterlins are considered poor substrates for P-gp. nih.govacs.orgresearchgate.net This characteristic allows them to maintain potent activity in cancer cell lines that overexpress P-gp and are resistant to other microtubule-targeting agents like taxanes and Vinca (B1221190) alkaloids, which are known P-gp substrates. aacrjournals.orgaacrjournals.org For instance, the synthetic analog HTI-286 demonstrated significant potency against various human tumor cell lines, including those with P-gp-mediated resistance. aacrjournals.orgnih.gov Studies have shown that while P-gp overexpression confers high levels of resistance to drugs like paclitaxel (B517696) and vincristine (B1662923), its impact on the activity of HTI-286 is substantially lower. aacrjournals.orgnih.gov This suggests that hemiasterlins can bypass this common mechanism of drug resistance. researchgate.net

The optimization of the N-terminal amino acid of hemiasterlin derivatives has been a key strategy in developing analogs with low susceptibility to P-gp-mediated efflux. aacrjournals.org The synthetic analog E7974, for example, was specifically designed to retain high potency against multidrug-resistant cancer cells. aacrjournals.org The ability of hemiasterlin A and its analogs to evade P-gp-mediated efflux makes them promising candidates for treating tumors that have developed resistance to conventional chemotherapeutics. nih.govacs.org

Molecular Basis of Acquired Resistance Mechanisms

Despite their ability to overcome P-gp-mediated resistance, cancer cells can acquire resistance to this compound and its analogs through other molecular mechanisms. These acquired resistance mechanisms often involve alterations in the drug's target, tubulin, or in cellular drug transport systems distinct from P-gp.

A primary mechanism of acquired resistance to this compound and its analogs involves mutations in the genes encoding α- and β-tubulin subunits, the building blocks of microtubules. nih.govacs.org These mutations can lead to a decreased affinity of the drug for its binding site or can stabilize the microtubule structure, counteracting the depolymerizing effect of the drug.

Studies on cell lines made resistant to the hemiasterlin analog HTI-286 have identified specific point mutations in both α- and β-tubulin. nih.govacs.orgaacrjournals.org For example, in ovarian carcinoma cells resistant to HTI-286, mutations in the Kα-1 α-tubulin isotype (S165P, R221H, and I384V) and the M40 β-tubulin isotype (S172A) have been observed. nih.govacs.org Another study on HTI-286-resistant epidermoid carcinoma cells identified a point mutation in α-tubulin, substituting serine for alanine (B10760859) at position 12 (Ala12 to Ser). aacrjournals.orgaacrjournals.org

These mutations are often associated with increased microtubule stability. nih.govacs.orgaacrjournals.org Resistant cells have been shown to have a higher percentage of polymerized microtubules, which are also more resistant to depolymerization by cold treatment. nih.govacs.org This increased stability is thought to counteract the microtubule-destabilizing activity of hemiasterlin and its analogs, thereby conferring resistance. nih.govacs.org Interestingly, some of these tubulin mutations confer cross-resistance to other microtubule-depolymerizing agents but can result in collateral sensitivity to microtubule-stabilizing agents. nih.govacs.org

While hemiasterlins are poor substrates for P-gp, acquired resistance can involve the upregulation of other ATP-dependent drug efflux pumps. Evidence suggests that an ATP-binding cassette (ABC) transporter, distinct from P-gp, MRP1, and ABCG2, may contribute to resistance against HTI-286. aacrjournals.orgnih.gov

In HTI-286-resistant KB-3-1 epidermoid carcinoma cells, a decrease in intracellular drug accumulation was observed, which could be partially reversed by treatment with sodium azide, an inhibitor of ATP production. aacrjournals.orgnih.gov This finding points to the involvement of an energy-dependent efflux mechanism. aacrjournals.orggoogle.com However, these resistant cells did not show overexpression of P-glycoprotein, MRP1, or MRP3, indicating the action of a different, yet to be fully identified, ATP-dependent pump. aacrjournals.orgnih.gov

A key consequence of acquired resistance mechanisms is the reduction of intracellular drug accumulation. aacrjournals.orgnih.gov This can be achieved through increased drug efflux by ATP-dependent pumps or potentially through decreased drug uptake. nih.govnih.gov

In cell lines selected for resistance to HTI-286, a significant decrease in the accumulation of the drug was observed compared to the parental, sensitive cells. aacrjournals.orgnih.gov This reduced accumulation directly correlates with the level of resistance. For instance, cells selected in higher concentrations of HTI-286 exhibited lower drug accumulation. aacrjournals.org This effect appears to be specific to the hemiasterlin analog, as the accumulation of other drugs like paclitaxel remained unchanged in these resistant cells. aacrjournals.orgnih.gov The reduced intracellular concentration of the drug means that less of it is available to bind to its target, tubulin, thereby diminishing its cytotoxic effect.

Advanced Applications in Chemical Biology Research

Development as Chemical Probes for Target Engagement Studies

Hemiasterlin (B1673049) A and its analogs have proven to be valuable tools in chemical biology, particularly for investigating the intricacies of microtubule-targeted therapies. promega.co.uknih.govnih.gov Their development as chemical probes has been instrumental in elucidating target engagement, which is the confirmation that a molecule binds to its intended target within a cellular environment. promega.co.uknih.govnih.gov High-quality chemical probes are essential for validating drug targets and understanding the molecular mechanisms of action. promega.co.uknih.gov

Utility in Probing Tubulin-Binding Sites

Hemiasterlin A and its synthetic derivatives, such as HTI-286, are known to bind to the Vinca-peptide site on tubulin, thereby disrupting microtubule dynamics. researchgate.netaacrjournals.orgnih.gov This interaction inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. aacrjournals.orgnih.gov The precise localization of this binding has been a subject of intense investigation, with studies suggesting that hemiasterlins share a common binding site with other microtubule-destabilizing agents like dolastatin-10. mdpi.com

Iterative docking experiments, guided by experimental data, have been employed to propose a binding mode for the hemiasterlin analogue HTI-286 at the tubulin interdimer interface. capes.gov.br This computational approach considers several factors, including competitive inhibition data, results from photoaffinity labeling, structure-activity relationships, and NMR spectroscopy data. capes.gov.br The resulting models provide a structural basis for understanding the mechanism of action of hemiasterlin and its derivatives. capes.gov.br

Application of Photoaffinity Labeling Experiments

Photoaffinity labeling is a powerful technique used to identify the specific binding sites of a ligand on its target protein. aacrjournals.orgaacrjournals.org This method involves using a photoreactive version of the ligand that, upon exposure to light, forms a covalent bond with its binding partner. aacrjournals.orgaacrjournals.org

Several photoaffinity probes of hemiasterlin analogs, such as HTI-286 and E7974, have been synthesized and utilized in such experiments. aacrjournals.orgaacrjournals.orgacs.org These probes typically incorporate a benzophenone (B1666685) moiety, a commonly used photoreactive group. aacrjournals.orgaacrjournals.org Studies using these probes have consistently shown that they preferentially label the α-tubulin subunit, although some minor interaction with β-tubulin has also been detected. aacrjournals.orgacs.orgnih.gov

Specifically, one photoaffinity analog of HTI-286 was found to label α-tubulin within the amino acid residue range of 314-338. aacrjournals.org This region, corresponding to loop 8 and helix 10 of the protein, is involved in longitudinal interactions with β-tubulin and lateral interactions between protofilaments. aacrjournals.org Another probe was suggested to bind to a different region of α-tubulin, likely between residues 204-280. aacrjournals.org These findings suggest that the binding site for hemiasterlins is located at the interdimer interface of the α- and β-tubulin subunits. capes.gov.braacrjournals.org The labeling of α-tubulin by these probes could be competed by HTI-286 and vinca (B1221190) alkaloids, but not by paclitaxel (B517696) or colchicine, further defining the binding site. aacrjournals.org

Integration into Antibody-Drug Conjugates (ADCs) as Cytotoxic Payloads

The high cytotoxicity of hemiasterlin and its derivatives makes them attractive candidates for use as payloads in antibody-drug conjugates (ADCs). nih.govmedchemexpress.commedchemexpress.com ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells, thereby minimizing damage to healthy tissues. mdpi.comnih.gov

Design Principles for this compound-Based ADC Payloads

The design of effective hemiasterlin-based ADC payloads involves several key considerations. The linker, which connects the hemiasterlin derivative to the antibody, is a critical component. nih.gov Cleavable linkers, such as the Val-Ala-PABC linker, are often employed to ensure that the unmodified, fully active drug is released from the antibody upon internalization into the target cancer cell. nih.gov

Modifications to the hemiasterlin molecule itself are also crucial. For instance, the development of ZymeLink™ Hemiasterlin payloads incorporates an N-acylsulfonamide spacer to facilitate linker cleavage and is designed to be hydrophilic to allow for a higher drug-to-antibody ratio (DAR) of up to 8. zymeworks.com This increased hydrophilicity can lead to improved pharmacokinetics and stability of the ADC. zymeworks.com

Furthermore, synthetic strategies have been developed to allow for the convergent synthesis of linker-drug conjugates. This often involves modifying the hemiasterlin payload with a functional group, such as an azide, and the linker with a complementary group, like an alkyne, to enable efficient coupling via copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

Preclinical Evaluation of this compound-Based ADCs

Preclinical studies have demonstrated the potential of hemiasterlin-based ADCs. nih.govresearchgate.netaacrjournals.org For example, novel ADCs utilizing hemiasterlin and its potent synthetic analogue, taltobulin (B1684106) (HTI-286), as payloads have shown sub-nanomolar cytotoxicity against HER2-expressing cancer cells, while exhibiting no activity against antigen-negative cells. nih.govresearchgate.net These findings highlight the target-specific efficacy of these ADCs. nih.govresearchgate.net

An ADC developed by Sutro Biopharma, STRO-002, utilizes the hemiasterlin analogue 3-aminophenyl hemiasterlin as its payload. nih.gov Preclinical data for STRO-002 showed significant tumor growth inhibition in patient-derived xenograft models of ovarian cancer. nih.gov Another example is the bispecific ADC, M1231, which targets both MUC1 and EGFR and uses a hemiasterlin derivative as the payload. biochempeg.combiochempeg.com Preclinical studies of M1231 have shown robust in vitro and in vivo activity and stability, with enhanced internalization and anti-tumor efficacy compared to its corresponding monoclonal antibody ADC. biochempeg.com

Furthermore, an antibody/drug-conjugated micelle (ADCM) system, NC-6201, incorporating the hemiasterlin analogue E7974, has been evaluated preclinically. aacrjournals.org This system showed potent tumor growth suppression in nude mice bearing human tumor xenografts and was well-tolerated, indicating a favorable therapeutic window. aacrjournals.org

Table 1: Preclinical Data for Selected Hemiasterlin-Based ADCs

ADC Target(s) Hemiasterlin Payload Key Preclinical Findings Reference(s)
Hemiasterlin-ADC HER2 Hemiasterlin Sub-nanomolar cytotoxicity against HER2-positive cancer cells. nih.govresearchgate.net
Taltobulin-ADC HER2 Taltobulin (HTI-286) Sub-nanomolar cytotoxicity against HER2-positive cancer cells. nih.govresearchgate.net
STRO-002 FolRα 3-Aminophenyl Hemiasterlin Significant tumor growth inhibition in ovarian cancer xenograft models. nih.govnih.gov
M1231 MUC1 and EGFR Hemiasterlin derivative Robust in vitro and in vivo activity and stability; enhanced anti-tumor efficacy. biochempeg.combiochempeg.com
NC-6201 (ADCM) EGFR E7974 Potent tumor growth suppression in xenograft models with a good therapeutic window. aacrjournals.org

Investigational Tools for Microtubule Dynamics Research

This compound and its analogs serve as powerful investigational tools for studying the complex processes of microtubule dynamics. researchgate.netaacrjournals.orgnih.gov Microtubules are highly dynamic structures that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. ontosight.aiontosight.ai

The ability of hemiasterlins to inhibit tubulin polymerization and disrupt microtubule organization allows researchers to probe the consequences of microtubule destabilization. researchgate.netaacrjournals.orgnih.gov Studies have shown that at nanomolar concentrations, these compounds induce mitotic arrest in the metaphase stage of the cell cycle. nih.gov At low concentrations, this compound causes the formation of abnormal mitotic spindles, similar to other microtubule inhibitors like nocodazole (B1683961) and vinblastine (B1199706). nih.gov However, at higher concentrations, it leads to microtubule depolymerization. nih.gov

The synthetic analogue HTI-286 has been shown to inhibit the polymerization of purified tubulin in a dose-dependent manner. researchgate.net Spectrophotometric assays have demonstrated its potent inhibitory effect on microtubule formation. researchgate.net By comparing the effects of hemiasterlins with other microtubule-targeting agents, researchers can gain insights into the specific roles of different tubulin-binding sites and the downstream cellular responses to microtubule disruption. researchgate.netmdpi.com The development of synthetic analogs like HTI-286 and E7974 has provided a continuous supply of these valuable research tools, facilitating a deeper understanding of microtubule-dependent cellular functions. aacrjournals.orgaacrjournals.org

Future Research Directions and Unresolved Questions

Exploration of Novel Synthetic Routes and Analog Scaffolds

The potent cytotoxic activity of hemiasterlin (B1673049) and its natural analogs has spurred considerable interest in their total synthesis and the creation of synthetic derivatives with improved pharmacological properties. nih.govmdpi.com A significant challenge has been the limited availability of these compounds from their natural marine sponge sources. aacrjournals.org This has driven the development of various total synthesis strategies, which not only provide access to the natural products themselves but also open avenues for generating novel analogs. nih.govresearchgate.net

A notable achievement in this area is the development of the synthetic analog HTI-286, also known as taltobulin (B1684106). nih.gov The synthesis of HTI-286 and other analogs has allowed for the exploration of structure-activity relationships (SAR), aiming to optimize the therapeutic potential of the hemiasterlin scaffold. mdpi.comaacrjournals.org For instance, research has shown that modifications at various positions on the tripeptide backbone can be made while retaining potent antimitotic activity. mdpi.com Specifically, the incorporation of cyclic amino acids, such as the N-isopropyl-d-pipecolic acid in E7974, has yielded highly potent derivatives. mdpi.com

Future research will likely focus on developing more efficient and convergent synthetic routes. One promising approach is the use of multicomponent reactions, such as the four-component Ugi reaction (Ugi-4CR), which has been successfully employed for the expeditious synthesis of hemiasterlin. nih.govptfarm.pl This strategy allows for the rapid assembly of complex molecular architectures from simple starting materials, facilitating the creation of diverse analog libraries. frontiersin.org The exploration of novel scaffolds, including the introduction of aromatic and heterocyclic moieties at the C-terminus, continues to be an area of investigation, although initial attempts have not yet yielded active compounds. Further research into different isonitrile-based multicomponent reactions could lead to the discovery of new, structurally diverse, and biologically active hemiasterlin analogs. frontiersin.org

Investigation of Novel Cellular Targets Beyond Microtubules

The primary and most well-documented cellular target of Hemiasterlin A and its derivatives is tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis. aacrjournals.orgwikipedia.org The extensive body of research on hemiasterlin has overwhelmingly focused on this mechanism of action. nih.govgoogle.comresearchgate.net While hemiasterlins are known for their potent and broad-spectrum cytotoxicity against various cancer cell lines, there is currently a lack of significant evidence in the public domain identifying specific, functionally relevant cellular targets beyond the tubulin-microtubule system. wikipedia.orgresearchgate.net

While a similar marine-derived drug, eribulin (B193375), has been shown to have multiple molecular mechanisms beyond microtubule inhibition, including effects on the tumor microenvironment, such multifaceted actions have not yet been documented for this compound. nih.gov Therefore, a key unresolved question is whether the profound cytotoxic effects of this compound are solely attributable to its interaction with tubulin or if other cellular targets are involved. Answering this question could not only deepen our understanding of its biological activity but also potentially broaden its therapeutic applications.

Strategies to Overcome Inherent and Acquired Resistance Mechanisms

A significant advantage of some synthetic hemiasterlin analogs, such as HTI-286, is their ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting agents like paclitaxel (B517696) and vinca (B1221190) alkaloids. aacrjournals.orgresearchgate.net HTI-286 has demonstrated potency against tumor cells that overexpress P-gp. aacrjournals.org However, resistance to hemiasterlin analogs can still emerge through other mechanisms. Studies have shown that mutations in either α- or β-tubulin can confer resistance to HTI-286, often associated with increased microtubule stability. researchgate.net

Future strategies to combat resistance to this compound and its analogs will likely involve a multi-pronged approach. One direction is the rational design of new analogs that are less susceptible to resistance-conferring tubulin mutations. A deeper understanding of the structural basis of the hemiasterlin-tubulin interaction will be crucial for this endeavor.

Another promising strategy is the use of combination therapies. escholarship.orgresearchgate.net Combining this compound with other anticancer agents that have different mechanisms of action could create synergistic effects and reduce the likelihood of developing resistance. For example, combining it with drugs that target DNA repair pathways or specific signaling cascades could be effective. researchgate.netamericanpharmaceuticalreview.com

Furthermore, novel drug delivery systems, such as nanoparticle-based carriers, could be explored to enhance the therapeutic index and potentially overcome resistance mechanisms. escholarship.org For antibody-drug conjugates (ADCs) that use hemiasterlin analogs as payloads, resistance can arise from factors like antigen downregulation. mdpi.com To counter this, next-generation ADCs are being designed with features like dual-targeting capabilities (bispecific ADCs) or the use of dual payloads to target multiple cellular pathways simultaneously. mdpi.com

Expansion of Chemical Biology Applications and Probe Development

The unique biological activity and synthetic tractability of hemiasterlin and its analogs make them valuable tools for chemical biology. nih.gov A primary application has been the development of chemical probes to investigate the intricate details of microtubule biology. google.com For example, radiolabeled photoaffinity analogs of HTI-286 have been synthesized and used to successfully identify the binding site of the hemiasterlin class of compounds on α-tubulin. google.com These probes are instrumental in mapping drug-protein interactions at a molecular level.

A significant and expanding application of hemiasterlin analogs is their use as cytotoxic payloads in antibody-drug conjugates (ADCs). nih.govresearchgate.net The high potency of these compounds makes them ideal for targeted delivery to cancer cells via antibodies that recognize tumor-specific antigens. nih.govcancer.gov Recent studies have demonstrated that ADCs incorporating hemiasterlin or taltobulin exhibit sub-nanomolar cytotoxicity against HER2-expressing cancer cells. nih.govptfarm.pl

Future research in this area will likely focus on the development of a broader range of chemical probes to explore different aspects of hemiasterlin's mechanism of action. This could include the creation of fluorescently labeled analogs for real-time imaging of their subcellular localization and interaction with microtubules in living cells. The development of new activity-based probes could also help in identifying other potential cellular binding partners. aacrjournals.org Furthermore, the modular nature of synthetic routes like the Ugi reaction facilitates the straightforward incorporation of linkers for bioconjugation, which will continue to support the development of novel and more effective ADCs for targeted cancer therapy. nih.govptfarm.pl

Development of New Research Methodologies and Analytical Techniques for this compound Studies

The ongoing investigation of this compound and its analogs necessitates the use and development of a range of research methodologies and analytical techniques. nih.gov To date, studies have employed a variety of established methods to characterize the biological activity and physicochemical properties of these compounds.

In cellular studies, immunofluorescence microscopy has been a key technique to visualize the effects of hemiasterlin analogs on the microtubule network. aacrjournals.org This method, using antibodies specific to α-tubulin, allows for the direct observation of microtubule depolymerization and disruption of the mitotic spindle. aacrjournals.org For more detailed structural analysis of the interaction with tubulin, computational docking experiments have been used to propose binding modes. researchgate.net However, a critical need remains for high-resolution structural methods like X-ray crystallography or cryo-electron microscopy to determine the precise binding conformation.

For the quantification of this compound and its analogs in biological matrices, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been successfully applied. This technique has been used to measure drug levels in serum, urine, and bladder tissue in preclinical models, providing essential pharmacokinetic data. The isotopic enrichment of hemiasterlin derivatives can also be determined using conventional methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. google.com

Future research would benefit from the application of more advanced analytical and imaging techniques. High-resolution live-cell imaging, potentially using newly developed fluorescent hemiasterlin probes, could provide unprecedented spatiotemporal insights into how these compounds affect microtubule dynamics in real-time. frontiersin.org For the analysis of complex biological samples, more sensitive and comprehensive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are becoming standard for the bioanalysis of complex molecules like ADCs and could be more widely applied to this compound research. mdpi.com These methods are capable of quantifying not only the parent compound but also its metabolites and various forms of ADC-payload conjugates. mdpi.com

Q & A

Q. How is Hemiasterlin A synthesized and characterized in laboratory settings?

this compound is synthesized via solid-phase peptide synthesis or modular assembly of its tripeptide structure. Key steps include coupling protected amino acids (e.g., trimethylsilyl-protected tryptophan) and deprotection under controlled acidic conditions. Characterization involves:

  • Spectroscopic Analysis : Nuclear magnetic resonance (NMR) for structural confirmation (e.g., NOESY for stereochemistry) .
  • Chromatographic Purity : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .

Q. What in vitro assays are most effective for evaluating this compound’s antimitotic activity?

Standard assays include:

  • Tubulin Polymerization Inhibition : Measure IC₅₀ using turbidimetry with purified tubulin .
  • Cell Cycle Analysis : Flow cytometry (e.g., propidium iodide staining) to quantify G2/M arrest in cancer cell lines (e.g., HeLa or MCF-7) .
  • Immunofluorescence Microscopy : Visualize microtubule disruption using anti-α-tubulin antibodies .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in this compound’s mechanisms of action across model organisms?

Contradictory findings (e.g., tubulin-targeting vs. prohibitin-mediated resistance in C. elegans) necessitate:

  • Comparative Pharmacological Profiling : Test this compound in isogenic cell lines with/without prohibitin 2 (PHB2) mutations.
  • CRISPR-Cas9 Knockout Models : Validate PHB2’s role in drug resistance using mammalian cells .
  • Multi-omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify compensatory pathways in resistant strains.

Q. How can researchers investigate this compound’s resistance mechanisms identified in genetic screens?

The C. elegans PHB2(E130K) mutant exhibits atypical multidrug resistance . Methodological approaches include:

  • Binding Assays : Surface plasmon resonance (SPR) to test direct interactions between this compound and PHB2.
  • Metabolic Profiling : Assess mitochondrial dysfunction via Seahorse extracellular flux analysis in PHB2-mutant models.
  • Chemical Screens : Identify small molecules that reverse resistance using high-throughput combinatorial libraries.

Q. How should conflicting data on this compound’s therapeutic window be reconciled in preclinical studies?

Discrepancies in toxicity profiles may arise from:

  • Species-Specific Metabolism : Compare pharmacokinetics (e.g., AUC, Cmax) in murine vs. primate models.
  • Dose Optimization Studies : Use factorial experimental design to balance efficacy (e.g., tumor shrinkage) and safety (e.g., neurotoxicity endpoints) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .
  • ANOVA with Post Hoc Tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for pairwise comparisons) .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Detailed Protocols : Document synthesis steps, including solvent purity (e.g., anhydrous DMF) and reaction temperatures .
  • Data Transparency : Publish raw NMR spectra, HPLC chromatograms, and cell viability curves as supplementary information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.